2-chloro-N-methoxyacetamide
Overview
Description
“2-chloro-N-methoxyacetamide” is a chemical compound with the molecular formula C3H6ClNO2 . It has a molecular weight of 123.54 . This compound is a Weinreb amide , which are commonly used in organic synthesis.
Synthesis Analysis
“2-chloro-N-methoxyacetamide” is used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity . It can also be used in the preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-methoxyacetamide” is 1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) . The InChI key is QUWWITOOFIHCJI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-chloro-N-methoxyacetamide” is a solid at room temperature . It has a melting point of 39-41 °C (lit.) . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Protein Synthesis Inhibition : Chloracetamides, including compounds related to 2-chloro-N-methoxyacetamide, have been studied for their effects on protein synthesis. For example, certain chloracetamide herbicides were found to inhibit the incorporation of leucine into proteins in oat seedlings. However, these herbicides did not affect the rate of polypeptide elongation in a cell-free protein synthesizing system, suggesting that the inhibition of protein synthesis occurs in vivo but not during the translation of mRNA into protein (Deal, Reeves, Larkins, & Hess, 1980).
Synthesis Applications : A new reagent for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit was developed using 2-chloro-N-methoxy-N-methylacetamide. This reagent, when reacted with aldehydes under Julia conditions, furnishes the α,β-unsaturated N-methoxy-N-methyl-amide functionality, demonstrating the chemical's utility in synthetic applications (Manjunath, Sane, & Aidhen, 2006).
Anthelminthic Properties : A study on a compound related to 2-chloro-N-methoxyacetamide, namely N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, revealed its efficacy as an anthelminthic, demonstrating activity against nematodes, filariae, and cestodes in rodents (Wollweber, Niemers, Flucke, Andrews, Schulz, & Thomas, 1979).
Herbicide Metabolism : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes found that these herbicides undergo complex metabolic transformations. Key intermediates in the metabolic pathway of chloroacetamide herbicides were identified, which are crucial for understanding their biotransformation and potential effects (Coleman, Linderman, Hodgson, & Rose, 2000).
Biocatalytic Processes : The biocatalytic process for synthesizing chiral amines related to chloroacetamide herbicides was optimized. This process involved transamination of methoxyacetone and isopropylamine, highlighting the potential of biocatalysis in the production of compounds related to 2-chloro-N-methoxyacetamide (Matcham, Nelson, Wang, & Wu, 1999).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-methoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWWITOOFIHCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509541 | |
Record name | 2-Chloro-N-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methoxyacetamide | |
CAS RN |
36851-81-7 | |
Record name | 2-Chloro-N-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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